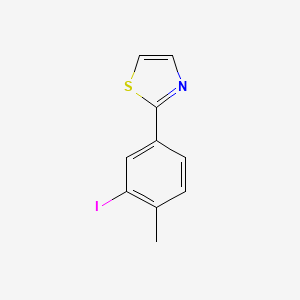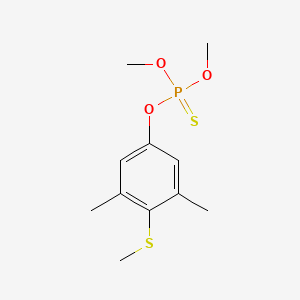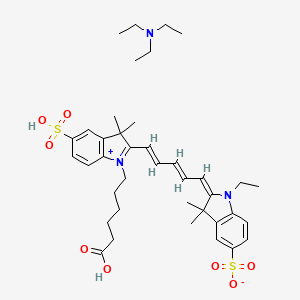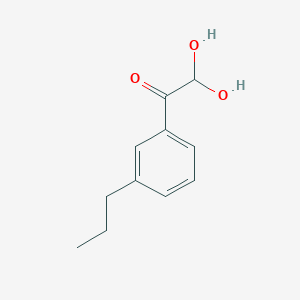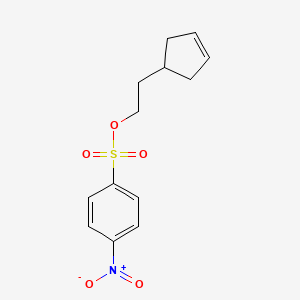
2-(Cyclopent-3-en-1-yl)ethyl 4-nitrobenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclopent-3-en-1-yl)ethyl 4-nitrobenzene-1-sulfonate is an organic compound that features a cyclopentene ring attached to an ethyl group, which is further connected to a nitrobenzene sulfonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopent-3-en-1-yl)ethyl 4-nitrobenzene-1-sulfonate typically involves the reaction of 2-(Cyclopent-3-en-1-yl)ethanol with 4-nitrobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
2-(Cyclopent-3-en-1-yl)ethanol+4-nitrobenzenesulfonyl chloride→2-(Cyclopent-3-en-1-yl)ethyl 4-nitrobenzene-1-sulfonate+HCl
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cyclopent-3-en-1-yl)ethyl 4-nitrobenzene-1-sulfonate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Oxidation: The cyclopentene ring can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions
Nucleophilic Substitution: Pyridine, triethylamine, or other bases.
Reduction: Hydrogen gas with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).
Oxidation: m-Chloroperbenzoic acid (m-CPBA), osmium tetroxide (OsO4).
Major Products Formed
Nucleophilic Substitution: Corresponding amines or thiols.
Reduction: 2-(Cyclopent-3-en-1-yl)ethyl 4-aminobenzene-1-sulfonate.
Oxidation: Epoxides or diols of the cyclopentene ring.
Applications De Recherche Scientifique
2-(Cyclopent-3-en-1-yl)ethyl 4-nitrobenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in studying enzyme-catalyzed reactions involving sulfonate esters.
Medicine: Investigated for its potential as a prodrug, where the sulfonate group can be cleaved to release active pharmaceutical ingredients.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 2-(Cyclopent-3-en-1-yl)ethyl 4-nitrobenzene-1-sulfonate involves its interaction with nucleophiles or reducing agents. The sulfonate group acts as a good leaving group, facilitating nucleophilic substitution reactions. The nitro group can undergo reduction to form an amine, which can further participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reducing agent used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Cyclopent-3-en-1-yl)ethyl 4-aminobenzene-1-sulfonate: Similar structure but with an amine group instead of a nitro group.
2-(Cyclopent-3-en-1-yl)ethyl 4-methylbenzene-1-sulfonate: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
2-(Cyclopent-3-en-1-yl)ethyl 4-nitrobenzene-1-sulfonate is unique due to the presence of both a cyclopentene ring and a nitrobenzene sulfonate moiety
Propriétés
Numéro CAS |
791-66-2 |
|---|---|
Formule moléculaire |
C13H15NO5S |
Poids moléculaire |
297.33 g/mol |
Nom IUPAC |
2-cyclopent-3-en-1-ylethyl 4-nitrobenzenesulfonate |
InChI |
InChI=1S/C13H15NO5S/c15-14(16)12-5-7-13(8-6-12)20(17,18)19-10-9-11-3-1-2-4-11/h1-2,5-8,11H,3-4,9-10H2 |
Clé InChI |
JFIFLLRYGYPEJT-UHFFFAOYSA-N |
SMILES canonique |
C1C=CCC1CCOS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


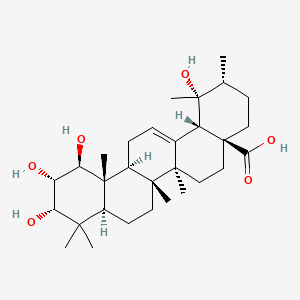
![N-[8-[(2S)-2-amino-2,4-dimethylpentoxy]-5H-chromeno[3,4-c]pyridin-2-yl]acetamide;formic acid](/img/structure/B14760460.png)



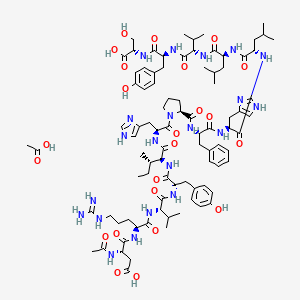
![3-[3,5-bis(trifluoromethyl)anilino]-4-[[[(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B14760478.png)
